molecular formula C9H4BrCl2F3O B13719719 4'-Bromo-2'-chloro-6'-(trifluoromethyl)phenacyl chloride

4'-Bromo-2'-chloro-6'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13719719
M. Wt: 335.93 g/mol
InChI Key: CWHYWQBRDCWXGW-UHFFFAOYSA-N
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Description

4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by halogenation reactions. The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The purification process often includes recrystallization and chromatography techniques to obtain high-purity 4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) makes the phenacyl chloride moiety highly reactive. This reactivity allows it to participate in various chemical transformations, targeting specific molecular pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-2’-chloro-6’-(trifluoromethyl)phenacyl chloride is unique due to its specific combination of halogen and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and material science, offering unique pathways for the development of new molecules and materials .

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[4-bromo-2-chloro-6-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-4-1-5(9(13,14)15)8(6(12)2-4)7(16)3-11/h1-2H,3H2

InChI Key

CWHYWQBRDCWXGW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)CCl)Cl)Br

Origin of Product

United States

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